![molecular formula C8H7BrN2O B6322341 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 913297-44-6](/img/structure/B6322341.png)
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
“7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a chemical compound with the molecular formula C9H8BrN2O . It is a white powder that is used in various research applications and as a building block for the synthesis of pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 227.06 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
“this compound” is a white to light yellow solid . It has a molecular weight of 227.06 g/mol and a topological polar surface area of 32.3 Ų . It is soluble in some organic solvents such as ethanol and dimethyl sulfoxide .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzimidazole derivatives, including structures similar to 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others. Mannich bases of benzimidazole derivatives, for example, have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, and antiviral activities. The versatility in the Mannich reaction allows for the synthesis of various N-methyl derivatives and drug molecules, indicating the potential for creating new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).
Materials Science
In the field of materials science, the structural components of benzimidazole derivatives have been applied to the development of advanced materials, such as zeolitic imidazolate frameworks (ZIFs). These materials exhibit remarkable properties like good thermal and chemical stability, large specific surface area, and a unique "gate opening" mechanism, making them suitable for hydrogen storage, adsorption, and separation applications (Xiao & Liu, 2019).
Synthetic Methodologies
The research also highlights the synthetic versatility of benzimidazole and its derivatives, including the exploration of various synthetic routes and methodologies. This aspect is critical for the development of new compounds with potential applications in drug design and materials science. The synthesis and applications of ZIF-7 and its derivatives, for example, represent a significant advancement in the synthesis and application of materials based on imidazolate linkers (Xiao & Liu, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYXYYWJABYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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